2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol
Description
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H11F3O2/c1-5-2-7-8(14)3-6(10(11,12)13)4-9(7)15-5/h2,6,8,14H,3-4H2,1H3 |
InChI Key |
HIAANWKGTVOURW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 6-Methyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
This compound (CAS: 2654794-66-6) shares the tetrahydrobenzofuran core with the target molecule but differs in substituents:
- Position 2 : Ethyl ester (vs. methyl in the target compound).
- Position 4 : Ketone (vs. hydroxyl group in the target compound).
- Molecular Weight : 290.24 g/mol (vs. ~252.2 g/mol estimated for the target compound).
The ketone and ester groups in this analog likely reduce polarity compared to the hydroxyl group in the target compound, which may influence solubility and bioavailability. Such modifications are common in prodrug design to enhance membrane permeability .
Pyrimidine Derivatives with Trifluoromethyl and Methyl Substituents
A 2021 study synthesized pyrimidine derivatives containing the 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety (e.g., compounds 5f and 5o ). These derivatives exhibited superior antifungal activity against Phomopsis sp. (EC50 = 10.5 μg/ml for 5o vs. 32.1 μg/ml for Pyrimethanil) . While the core structure differs (pyrimidine vs. tetrahydrobenzofuran), the shared trifluoromethyl and methyl groups highlight the importance of these substituents in enhancing antifungal potency.
Comparison with Functional Group Analogs
Triflusulfuron Methyl Ester
This triazine-based herbicide contains a trifluoromethyl group and demonstrates the role of fluorine in agrochemical stability and target binding. Unlike the tetrahydrobenzofuran core, triazine derivatives primarily inhibit acetolactate synthase (ALS) in plants, suggesting divergent biological targets despite shared substituents .
Furyloxyfen
A phenoxy tetrahydrofuran derivative with a trifluoromethyl group, furyloxyfen is used as an herbicide. Its tetrahydrofuran core and fluorine substitution parallel the target compound’s structure, but the presence of a nitro group and chlorinated phenyl ring shifts its mechanism toward photosystem inhibition .
Biological Activity
2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₉F₃O₂
- Molecular Weight : 218.17 g/mol
- CAS Number : 1420791-34-9
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on cancer cells and potential neuroprotective properties.
Anticancer Activity
Recent studies have suggested that compounds structurally related to 2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through mitochondrial pathways. They can activate caspases (e.g., caspase-3 and caspase-9), which are crucial for programmed cell death. The release of cytochrome c from mitochondria is a pivotal event in this process .
Case Study: Apoptosis Induction
A study demonstrated that treatment with related tetrahydrobenzofuran derivatives significantly increased the levels of cytosolic free calcium ions in cancer cell lines, leading to enhanced apoptosis via mitochondrial pathways . This suggests that similar effects may be expected from this compound.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures exhibit neuroprotective effects. These effects are often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Mechanism of Neuroprotection
Research indicates that such compounds may exert their neuroprotective effects by:
- Reducing Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses.
- Modulating Neurotransmitter Release : Affecting the release of neurotransmitters like dopamine and serotonin.
Comparative Biological Activity Table
| Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | 1420791-34-9 | 218.17 g/mol | Induces apoptosis in cancer cells | Potential modulation of neurotransmitters |
| Related Compound A | [CAS] | [MW] | [Activity] | [Effects] |
| Related Compound B | [CAS] | [MW] | [Activity] | [Effects] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
